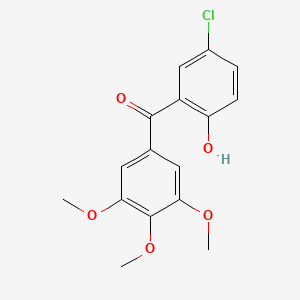
(5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone is an organic compound with the molecular formula C16H15ClO5. This compound features a chlorinated hydroxyphenyl group and a trimethoxyphenyl group connected by a methanone bridge. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Chloro-2-hydroxyphenyl)(phenyl)methanone
- (5-Chloro-2-hydroxyphenyl)(4-methoxyphenyl)methanone
- (5-Chloro-2-hydroxyphenyl)(3,4-dimethoxyphenyl)methanone
Uniqueness
(5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of the trimethoxyphenyl group, which enhances its biological activity and specificity. This compound has shown greater efficacy in inhibiting various molecular targets compared to its analogs, making it a valuable candidate for further research and development.
Propiedades
Número CAS |
545343-47-3 |
|---|---|
Fórmula molecular |
C16H15ClO5 |
Peso molecular |
322.74 g/mol |
Nombre IUPAC |
(5-chloro-2-hydroxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15ClO5/c1-20-13-6-9(7-14(21-2)16(13)22-3)15(19)11-8-10(17)4-5-12(11)18/h4-8,18H,1-3H3 |
Clave InChI |
KFGZSANHYHESOG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)


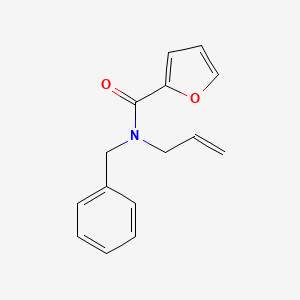

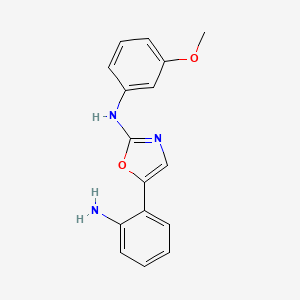
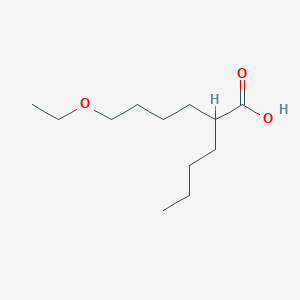
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)

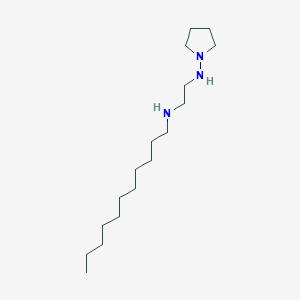


![[2-Ethoxy-2-(methylselanyl)ethenyl]benzene](/img/structure/B14215253.png)
